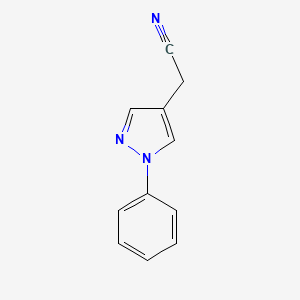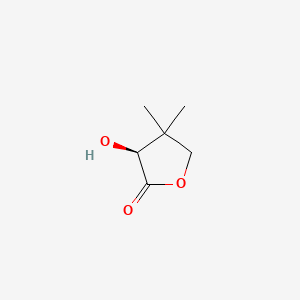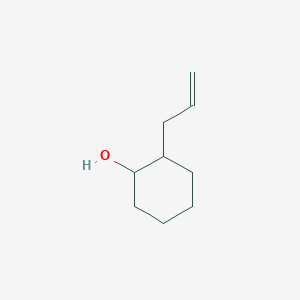
Crotonophenone
Übersicht
Beschreibung
Crotonophenone compounds are a class of natural products that have been isolated from various plant species. These compounds are characterized by their this compound moiety, which is an open chain form of chromanones. They are biogenetically related to other natural products such as chromones and butyrophenones, similar to the relationship between chalcones and flavonoids . This compound derivatives have been found to co-occur with chromone and butyrophenone, suggesting a common biosynthetic pathway .
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various chemical reactions. For instance, substrate-controlled domino reactions have been developed to produce benzothiophene-fused pyran derivatives and substituted chromene derivatives using crotonate-derived sulfur ylides . These sulfur ylides act as two-carbon synthons in annulation reactions, a method reported for the first time in the context of crotonate-derived sulfur ylides . Additionally, Friedel-Crafts cyclization using polyphosphoric acid as a catalyst has been shown to be a general reaction for the synthesis of this compound derivatives without the migration of aryl substituents, which is common with other catalysts .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-hydroxy-3,4,6-trimethoxyacetophenone was determined using single crystal X-ray diffraction . Nuclear Magnetic Resonance (NMR) has also been employed to characterize the structure of these compounds . Density Functional Theory (DFT) calculations have been used to predict vibrational wavenumbers and wavevectors, as well as to describe the normal modes in terms of Potential Energy Distribution .
Chemical Reactions Analysis
This compound derivatives undergo various chemical reactions. The Friedel-Crafts cyclization reaction mentioned earlier is one such reaction where this compound derivatives can be synthesized . The domino reactions involving crotonate-derived sulfur ylides also highlight the chemical reactivity of this compound derivatives in forming complex fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied through experimental and theoretical methods. Vibrational properties have been characterized through infrared and Raman spectroscopy . Quantum chemical parameters, molecular orbitals, and UV absorption spectra have been evaluated using time-dependent DFT to analyze the energies of the most important molecular orbitals and the transition modes . The electrostatic surface potential map constructed for these compounds displays the charge density distribution and sites of chemical reactivity .
Wirkmechanismus
Target of Action
1-Phenyl-2-buten-1-one, also known as Crotonophenone, is a chemical compound that has been used in the preparation of chalcones derivatives and analogs
Mode of Action
It is known to react with methyl- and benzylguanidine to yield aromatic n2-substituted 2-pyrimidinamines .
Biochemical Pathways
It’s known that the compound is used in the synthesis of chalcones derivatives and analogs , which are involved in various biochemical pathways due to their broad spectrum of biological activities.
Result of Action
It’s known that the compound is used in the preparation of chalcones derivatives and analogs , which have been tested for their antimicrobial activities.
Safety and Hazards
Zukünftige Richtungen
Recent studies have explored the use of halogen bond donor catalysts in reactions involving Crotonophenone . These studies provide valuable insights into the potential applications of this compound in organic synthesis and catalysis . Future research may continue to explore these and other potential applications of this compound.
Eigenschaften
IUPAC Name |
(E)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189392 | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
495-41-0, 35845-66-0 | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl propenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL PROPENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Crotonophenone?
A1: this compound, also known as 1-Phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.
Q2: What spectroscopic data is available for this compound?
A: Numerous studies have investigated this compound using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O) and the conjugated double bond (C=C). [, , , , , ] Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) provide detailed information on the hydrogen and carbon environments within the molecule, respectively. [, , , ] Researchers have also used electronic spectroscopy to investigate the electronic transitions within the molecule, particularly in the context of metal complexes. [, ]
Q3: What are some applications of this compound?
A: this compound serves as a valuable building block in organic synthesis due to its conjugated system. It participates in various reactions, including Michael additions, Diels-Alder reactions, and metal-catalyzed couplings. These reactions allow for the construction of more complex molecules. [, , , , , , ]
Q4: Is this compound used as a catalyst?
A: While not a catalyst itself, this compound frequently acts as a substrate in reactions catalyzed by Lewis acids, transition metal complexes, and organocatalysts. [, , , , ] For instance, it readily undergoes Michael additions with nucleophiles like indole in the presence of halogen bond donor catalysts. [, ]
Q5: How has computational chemistry been applied to this compound research?
A: Computational studies have provided valuable insights into the reactivity and properties of this compound. Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, predict reaction outcomes, and explain regioselectivity in reactions like the Michael addition. [, , ] These calculations contribute to a deeper understanding of the factors governing this compound's behavior in chemical reactions.
Q6: What are the stability challenges associated with this compound, and how are they addressed?
A6: While generally stable, this compound's reactivity necessitates careful handling and storage. Exposure to air, light, or extreme temperatures can lead to degradation. Appropriate packaging and storage under inert atmospheres can mitigate these risks.
Q7: What is the environmental impact of this compound, and are there strategies for mitigation?
A7: While the provided research does not focus on the environmental impact of this compound, it's crucial to acknowledge that any chemical substance can have environmental implications. Responsible research practices emphasize minimizing waste generation and ensuring proper disposal of chemicals to mitigate potential ecological risks.
Q8: What are some historical milestones in this compound research?
A: this compound has been a subject of scientific inquiry for many decades. Early studies focused on its synthesis and reactivity as a fundamental building block in organic chemistry. [, ] Over the years, research has explored its coordination chemistry with various metal ions, leading to insights into its electronic structure and bonding properties. [, ] The development of novel synthetic methods, catalytic applications, and computational studies has further enriched our understanding of this compound and its derivatives. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)
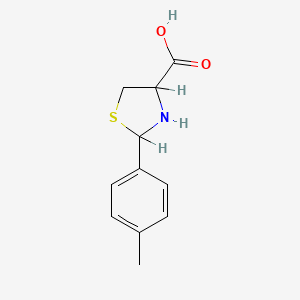


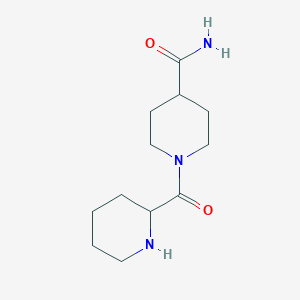
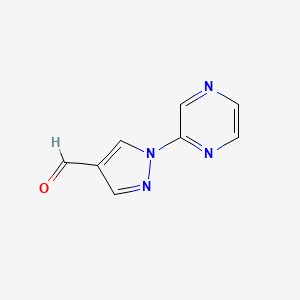

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)
